Butyl(chloro)dimethylsilane
Overview
Description
Butyl(chloro)dimethylsilane is a compound that is related to the field of organosilicon chemistry, which involves the study and synthesis of organic compounds containing silicon. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related organosilicon compounds and chlorination reactions, which can be relevant to understanding the broader context of butyl(chloro)dimethylsilane's chemistry.
Synthesis Analysis
The synthesis of organosilicon compounds can involve various strategies, including the use of chlorination agents and the formation of coordinate bonds with silicon. For example, the synthesis of 1-tert-butyl-4-chloropiperidine demonstrates the use of thionyl chloride and tetrabutylammonium chloride to suppress side reactions during chlorination . Additionally, the formation of a coordinate bond between silicon and chloride is evidenced in the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, which features a pentacoordinated silicon atom . These methods and findings could be extrapolated to the synthesis of butyl(chloro)dimethylsilane.
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, as seen in the X-ray study of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane. This compound exhibits a trigonal-bipyramidal coordination with axial O and Cl atoms, and a significant displacement of the Si atom towards the oxygen atom, indicating a coordinate bond . This information provides insight into the potential geometries and bonding patterns that might be expected in butyl(chloro)dimethylsilane.
Chemical Reactions Analysis
The chemical reactivity of chlorinated organosilicon compounds can involve various transformations. For instance, the chlorination of phenols leads to the formation of chloromethylene compounds and trichloro ketones, as demonstrated in the study of 2-t-butyl-4,6-dimethylphenol and 2,6-di-t-butyl-4-methylphenol . These reactions highlight the reactivity of chlorinated compounds and the potential for complex product formation, which is relevant for understanding the chemical behavior of butyl(chloro)dimethylsilane.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of butyl(chloro)dimethylsilane, they do provide data on related compounds. For example, the crystal structure analysis of a benzimidazole derivative reveals intermolecular interactions and the planarity of certain molecular fragments . Such structural details can influence the physical properties like melting points, solubility, and chemical reactivity. These aspects are crucial for predicting the behavior of butyl(chloro)dimethylsilane in various environments and reactions.
Scientific Research Applications
Synthesis of Silylamines : Reactions of tert-butyl (chloro) dimethylsilane with primary and secondary amines produce compounds used in various chemical processes due to their high stability toward hydrolysis and lower chemical reactivity compared to trimethylsilyl analogs (Bowser & Bringley, 1985).
Organosilane Compounds in Electrochemistry : Trinuclear ferrocenyl based organosilane compounds synthesized from butyl(dimethyl)silane have been studied for their electrochemical properties. These compounds are significant in exploring novel materials for electrochemical applications (Teimuri‐Mofrad, Safa, & Rahimpour, 2014).
Hydrosilylation of Functional Olefins : The hydrosilylation of polar compounds using dimethylsilane, including butyl variants, has been explored, showing applications in organic synthesis and material science (Salimgareeva, Kaverin, & Jurjev, 1978).
Optical Imaging for Cancer Detection : A water-soluble near-infrared dye, synthesized using derivatives of butyl(chloro)dimethylsilane, has shown potential in developing molecular-based beacons for cancer detection through in vivo optical imaging (Pham, Medarova, & Moore, 2005).
Structural Studies : Chloro derivatives of butyl(dimethyl)silane have been structurally analyzed using X-ray crystallography, contributing to the understanding of organosilicon chemistry and its applications in materials science (Macharashvili et al., 1988).
Synthesis of Liquid Crystals : Chiral unsymmetrical dimeric liquid crystals, incorporating a butyl or chloro group, have been synthesized using butyl(chloro)dimethylsilane. Their mesomorphic properties and phase behavior provide insights into materials science and nanotechnology applications (Sarkar et al., 2013).
Protecting Hydroxyl Groups in Organic Synthesis : The use of butyl(dimethyl)silane derivatives for protecting hydroxyl groups in organic synthesis has been studied. This method is useful in the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).
Electro-Optical Behavior of Polysiloxanes : The synthesis and electro-optical behavior of chiral smectic side-chain polysiloxanes, prepared by hydrosilylation of a dimethylsilane-methyl-hydrosilane copolymer, have been explored for their potential in electronic and photonic applications (Svensson et al., 1993).
Safety And Hazards
properties
IUPAC Name |
butyl-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOSTENCGSDMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061376 | |
Record name | Silane, butylchlorodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, butylchlorodimethyl- | |
CAS RN |
1000-50-6 | |
Record name | Butyldimethylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butylchlorodimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, butylchlorodimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, butylchlorodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylchlorodimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Silane, butylchlorodimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYLCHLORODIMETHYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VLH26PBU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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